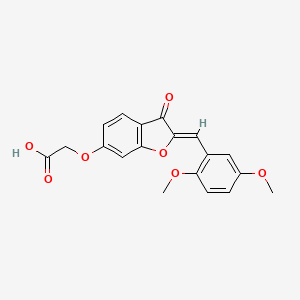

(Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C19H16O7 and its molecular weight is 356.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Capacity and Redox Mediation

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways This study focuses on the ABTS•+ radical cation-based assays, highlighting their abundance as antioxidant capacity assays. It delves into the reaction pathways, notably the formation of coupling adducts with ABTS•+ by some antioxidants. The paper points out specific reactions such as coupling might bias comparisons between antioxidants but still recommends ABTS-based assays under certain conditions, emphasizing the need for further elucidation of these reaction mechanisms (Ilyasov et al., 2020).

Applications of Redox Mediators in Treatment of Organic Pollutants This review illustrates how certain redox mediators, in the presence of specific enzymes, can significantly enhance the degradation of recalcitrant compounds, often found in industrial wastewater. It underscores the potential of enzyme–redox mediator systems in remediating a wide spectrum of aromatic compounds present in industrial effluents, marking a significant stride in environmental remediation efforts (Husain & Husain, 2007).

Analytical Methods Used in Determining Antioxidant Activity A Review

The study provides a comprehensive review of tests determining antioxidant activity, highlighting the applicability, advantages, and drawbacks of each method. It emphasizes the necessity of using both chemical and electrochemical methods for a clearer understanding of the operating mechanisms and kinetics involving various antioxidants, thereby contributing significantly to antioxidant analysis and determination in complex samples (Munteanu & Apetrei, 2021).

Bacterial Interaction and Cellular Processes

Bacterial Catabolism of Indole-3-acetic acid This paper explores the aerobic and anaerobic catabolism of Indole-3-acetic acid (IAA) by bacteria, examining the gene clusters responsible and the potential benefits these clusters confer upon their bacterial hosts. The study provides insights into bacterial interactions with IAA and the prospects for biotechnological applications of IAA-destroying bacteria in addressing pathologies related to IAA excess in plants and humans (Laird et al., 2020).

Photosensitive Protecting Groups — A Review This review discusses the utilization of photosensitive protecting groups in synthetic chemistry. While still in developmental stages, these groups show great promise for future applications, indicating their significance in intricate chemical processes and synthetic advancements (Amit, Zehavi, & Patchornik, 1974).

Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest This review elaborates on the chemical aspects of 2-guanidinobenzazoles, compounds notable in medicinal chemistry. It covers the synthetic approaches, pharmacological activities, and potential therapeutic applications of these compounds, highlighting their significance in the development of new pharmacophores (Rosales-Hernández et al., 2022).

A Role of Gallic Acid in Oxidative Damage Diseases A Comprehensive Review

Gallic acid is emphasized for its strong antioxidant properties and potential in protecting cells, tissues, and organs from oxidative stress. Despite promising therapeutic effects, the need for clinical trials to ascertain the safety and efficacy of gallic acid treatment in humans is highlighted (Gao et al., 2019).

Properties

IUPAC Name |

2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-23-12-4-6-15(24-2)11(7-12)8-17-19(22)14-5-3-13(9-16(14)26-17)25-10-18(20)21/h3-9H,10H2,1-2H3,(H,20,21)/b17-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEAJWVKPRJCBG-IUXPMGMMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B2527554.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)

![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2527561.png)

![1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2527574.png)